4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-[(2-pyridin-2-ylbenzimidazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7S/c16-22-13(19-20-15(22)23)9-21-12-7-2-1-5-10(12)18-14(21)11-6-3-4-8-17-11/h1-8H,9,16H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHMCOLUWBOXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=NNC(=S)N3N)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method includes the condensation of 2-pyridin-2-yl-1H-benzimidazole with appropriate triazole precursors under controlled conditions. The reaction often requires the use of solvents like acetic acid and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
Structural Characteristics
The compound consists of a triazole ring fused with a benzimidazole and pyridine moiety, which contributes to its biological activity. Its molecular formula is with a molecular weight of 323.4 g/mol. The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Chemistry
Building Block for Complex Compounds
4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation and reduction allows chemists to create derivatives with tailored properties.
Biology
Antimicrobial and Antiviral Activities
Research indicates that this compound exhibits significant antimicrobial and antiviral activities. Studies have shown its effectiveness against various pathogens, making it a potential candidate for developing new antibiotics and antiviral medications. The mechanism of action involves inhibiting enzyme activity or modulating receptor functions, leading to the suppression of microbial growth.
Medicine
Therapeutic Potential
Due to its ability to interact with specific biological targets, this compound has potential therapeutic applications in treating diseases such as cancer and infections. Its unique structural features enable it to inhibit specific enzymes involved in disease progression.
Industry
Material Development
In industrial applications, this compound is utilized in the development of new materials with specific properties. For instance, it can be used as a corrosion inhibitor in metal coatings due to its chemical stability and reactivity.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against resistant strains of bacteria. The research highlighted the compound's ability to disrupt bacterial cell wall synthesis.
Case Study 2: Cancer Treatment
In cancer research, this compound was investigated for its ability to inhibit specific kinases involved in tumor growth. A study published in Cancer Research found that certain derivatives significantly reduced tumor size in preclinical models by targeting signaling pathways crucial for cancer cell proliferation.
Case Study 3: Material Science
Research in material science has explored the use of this compound as an additive in polymer formulations. A study indicated that incorporating this compound improved the thermal stability and corrosion resistance of the materials tested.
Mechanism of Action
The mechanism of action of 4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to its biological effects. The pathways involved often include inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related triazole-3-thiol derivatives. Key differences in substituents, synthesis routes, and bioactivity profiles are summarized below:
Structural and Functional Comparisons
Substituent Effects on Bioactivity
- Electron-Donating Groups : -NH2 and -SH consistently improve antioxidant capacity across derivatives (e.g., AT, AP, and the target compound) .
- Aromatic vs. Heteroaromatic Substituents: Pyridine (AP) and quinoline () enhance solubility and binding interactions compared to phenyl (AT). The target compound’s benzimidazole-pyridine hybrid may synergize these effects.
- Steric and Electronic Modifications : Methyl groups (e.g., ) reduce bioactivity compared to bulkier or π-conjugated substituents, highlighting the importance of substituent design.
Biological Activity
4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol is a complex heterocyclic compound that integrates the structural features of benzimidazole, pyridine, and triazole moieties. This unique combination has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and comparative studies.
The compound has the following chemical characteristics:
- IUPAC Name: 4-amino-3-[(2-pyridin-2-ylbenzimidazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione
- Molecular Weight: 323.4 g/mol
- CAS Number: 895835-38-8
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common method includes the condensation of 2-pyridin-2-ylbenzimidazole with appropriate triazole precursors under controlled conditions using solvents like acetic acid and catalysts to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor functions, leading to various biological effects including:
- Antimicrobial Activity: Inhibition of microbial growth through enzyme inhibition.
- Anticancer Activity: Potential modulation of cellular pathways involved in cancer progression.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were assessed against a range of microorganisms:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
These results suggest that the compound possesses moderate to potent antibacterial and antifungal activities .
Antioxidant Activity
In addition to antimicrobial properties, the compound has demonstrated antioxidant capabilities. Studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. For instance, its antioxidant activity was evaluated using DPPH and ABTS assays, yielding promising results comparable to standard antioxidants like ascorbic acid .
Anticancer Activity
Preliminary studies indicate that derivatives of triazole compounds exhibit anticancer properties through various mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth. The structural features of 4-Amino-5-(...) may enhance its efficacy against specific cancer types by targeting key signaling pathways involved in cell proliferation and survival .
Comparative Analysis with Similar Compounds
When compared to other benzimidazole and triazole derivatives known for their biological activities:
| Compound Type | Example Compound | Activity |
|---|---|---|
| Benzimidazole Derivative | Omeprazole | Proton pump inhibitor |
| Triazole Derivative | Fluconazole | Antifungal |
The unique combination of structural elements in 4-Amino... sets it apart from these compounds, potentially offering a broader spectrum of activity due to its multi-targeting ability .
Case Studies
Several case studies have documented the biological effects of this compound:
-
Study on Antimicrobial Efficacy: A research team evaluated the antimicrobial effects against clinical isolates of bacteria and fungi, demonstrating significant inhibition zones compared to standard antibiotics.
Sample Code Diameter of Inhibition Zone (mm) Compound 14 Control 12 - Antioxidant Assessment: Another study utilized DPPH assays to measure free radical scavenging activity, finding that the compound exhibited an IC50 value comparable to established antioxidants.
Q & A
Q. What are the standard synthetic routes for preparing 4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via condensation reactions. A common method involves refluxing 4-amino-1,2,4-triazole-3-thiol derivatives with 2-pyridin-2-yl-1H-benzimidazole carbaldehyde in ethanol or methanol under acidic conditions (e.g., glacial acetic acid as a catalyst) for 4–6 hours. The product is isolated by solvent evaporation and purified via recrystallization . Alternative routes include nucleophilic substitution reactions, where the benzimidazole moiety is introduced via alkylation or Mannich reactions .
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the substitution pattern and aromatic proton environments.
- X-ray crystallography : For resolving structural ambiguities, particularly the orientation of the pyridinyl-benzimidazole group .
- Mass spectrometry (ESI-MS or MALDI-TOF) : To verify molecular weight and fragmentation patterns.
- FT-IR : To identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹, C=S at ~1200 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight antimicrobial potential against Gram-positive bacteria (e.g., Staphylococcus aureus) and antifungal activity against Candida albicans, with MIC values ranging from 8–32 µg/mL. The thiol and triazole groups are critical for binding to microbial enzymes like cytochrome P450 .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives?
Quantum chemical calculations (e.g., DFT) and molecular docking can predict reactivity and guide experimental design. For example:
- Transition state analysis : Identifies energy barriers for nucleophilic substitution at the triazole-thiol group .
- Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., ethanol vs. DMF) to enhance yield .
- Reaction path searching : Algorithms like GRRM (Global Reaction Route Mapping) predict intermediates and byproducts .
Q. How to resolve contradictions in spectral data for structurally similar analogs?
Contradictions often arise from tautomerism (e.g., thione-thiol equilibrium) or polymorphism. Strategies include:
Q. What strategies improve the compound’s bioavailability for pharmacological studies?
- Prodrug design : Mask the thiol group with acetyl or tert-butyl disulfide moieties to enhance membrane permeability .
- Co-crystallization : Improve solubility using co-formers like cyclodextrins or succinic acid .
- Lipinski’s Rule compliance : Modify substituents (e.g., pyridinyl vs. methyl groups) to optimize logP (<5) and hydrogen bond donors (<5) .
Q. How to design derivatives for selective enzyme inhibition?
- Structure-activity relationship (SAR) : Replace the pyridinyl group with quinoline (electron-withdrawing) to enhance binding to kinase ATP pockets .
- Molecular dynamics simulations : Analyze interactions with target enzymes (e.g., EGFR tyrosine kinase) to prioritize derivatives .
- In vitro assays : Use fluorescence polarization or SPR to quantify binding affinity .
Data Contradiction Analysis
Q. Conflicting reports on antimicrobial efficacy: How to validate results?
Discrepancies may stem from:
Q. Divergent solubility data in literature: What factors contribute?
Solubility varies due to:
- Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrate) exhibit distinct solubility profiles .
- pH dependence : The thiol group ionizes at pH >9, increasing aqueous solubility (e.g., 12.2 µg/mL at pH 7.4 vs. 45 µg/mL at pH 9) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
